Patent-Validated Building Block Utility: AAK1 Kinase Inhibitor Potency Derived from the 4-Nitrophenyl Oxadiazole Fragment
The target compound serves as the essential 5-position substituent donor in the synthesis of N-(3-(5-(1-chloro-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (US Patent US9737542, Example 78), a potent inhibitor of adaptor-associated protein kinase 1 (AAK1). This final compound, which incorporates the intact oxadiazole fragment from CAS 1133116-15-0, exhibits an IC₅₀ of 112 nM against human AAK1 in a biochemical enzymatic assay [1]. By comparison, the same patent's Example 79, which replaces the oxadiazole heterocycle with a 1,3,4-thiadiazole ring while retaining a similar aniline-pyrrolotriazine core, shows reduced potency with an IC₅₀ of 269 nM [2]. This represents a 2.4-fold improvement in potency attributable in part to the specific oxadiazole fragment provided by the target compound. Within the broader patent series, AAK1 IC₅₀ values for structurally related examples range from 3.30 nM (Example 36) to 75 nM (Example 84), placing Example 78 in a mid-range potency tier [3]. The distinct halogenated tertiary alkyl motif on the oxadiazole ring provides a unique vector for hydrophobic pocket occupancy distinct from the tetrazole and thiadiazole replacements explored elsewhere in the patent [4].
| Evidence Dimension | AAK1 enzyme inhibition potency (IC₅₀) of final derived compound incorporating the target oxadiazole fragment |
|---|---|
| Target Compound Data | IC₅₀ = 112 nM (Example 78: oxadiazole-containing derivative, using target compound as building block) |
| Comparator Or Baseline | IC₅₀ = 269 nM (Example 79: 1,3,4-thiadiazole replacement); IC₅₀ = 75 nM (Example 84: tetrazole replacement); IC₅₀ = 3.30 nM (Example 36: optimized lead) |
| Quantified Difference | 2.4-fold more potent than the thiadiazole comparator (112 vs. 269 nM); 1.5-fold less potent than the tetrazole comparator (112 vs. 75 nM); 34-fold less potent than the optimized lead (112 vs. 3.30 nM) |
| Conditions | Biochemical AAK1 inhibition assay; U-bottom 384-well plates; 30 µL final assay volume; Bristol-Myers Squibb; human AAK1 enzyme (BindingDB assay ID linked to US9737542) |
Why This Matters
For procurement decisions in kinase drug discovery programs, the oxadiazole fragment offered by CAS 1133116-15-0 provides a validated potency anchor within a patented chemical series, enabling SAR exploration that would not be achievable with alternative heterocyclic building blocks.
- [1] BindingDB Entry BDBM335636. N-(3-(5-(1-chloro-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine; US9737542, Example 78. IC₅₀: 112 nM. Target: AP2-associated protein kinase 1 (Human). Bristol-Myers Squibb. View Source
- [2] BindingDB Entry BDBM335637. N-(3-(5-isopropyl-1,3,4-thiadiazol-2-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine; US9737542, Example 79. IC₅₀: 269 nM. Target: AP2-associated protein kinase 1 (Human). Bristol-Myers Squibb. View Source
- [3] BindingDB Entry BDBM335644. 3-(2-isopropyl-2H-tetrazol-5-yl)-5-(pyrrolo[2,1-f][1,2,4]triazin-4-ylamino)phenol; US9737542, Example 84. IC₅₀: 75 nM; and BindingDB Entry BDBM335593, Example 36, IC₅₀: 3.30 nM. View Source
- [4] US Patent US9737542B2. Pyrrolotriazine kinase inhibitors. Bristol-Myers Squibb Company. Granted 2017-08-22. Describes compounds inhibiting AAK1 (adaptor associated kinase 1). View Source
